

Unveiling the Selectivity of DDK Inhibitors: A Comparative Analysis Against PHA-767491

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PHA-767491 hydrochloride

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of various kinase inhibitors with the Dbf4-dependent kinase (DDK), also known as Cdc7/Dbf4, benchmarked against the well-characterized inhibitor, PHA-767491.

This analysis synthesizes available quantitative data, outlines detailed experimental methodologies for assessing kinase inhibition, and presents visual diagrams of the DDK signaling pathway and a typical experimental workflow to offer a comprehensive resource for evaluating inhibitor selectivity.

Comparative Kinase Inhibition Profiles

The inhibitory activity of PHA-767491 and other selected kinase inhibitors against DDK and a panel of other kinases is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, highlights the potency and selectivity of each compound. A lower value indicates a more potent interaction.



Kinase Inhibitor	Primary Target(s)	DDK (Cdc7/Dbf4) IC50/Kd (nM)	Key Off-Target Kinases (IC50/Kd in nM)	Reference
PHA-767491	DDK, CDK9	10	CDK9 (34), CDK2 (240)	[1][2][3]
XL413	DDK	3.4 - 22.7	CK2 (215), PIM1 (42)	[4]
TAK-931	DDK	<0.3	Highly selective (>120-fold) over 317 other kinases	[5]

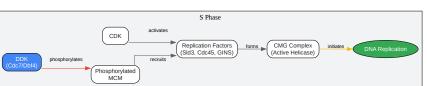
Note: The IC50 and Kd values can vary depending on the specific assay conditions, such as ATP concentration.

DDK Signaling Pathway in DNA Replication

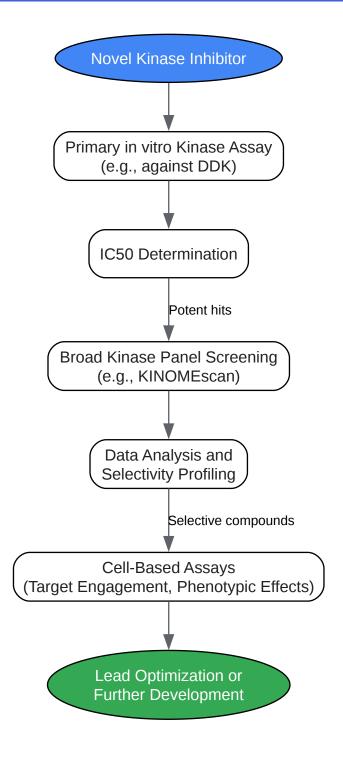
DDK plays a crucial role in the initiation of DNA replication. Its primary function is to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the prereplication complex (pre-RC). This phosphorylation event is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the start of DNA synthesis.











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References

- 1. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Selectivity of DDK Inhibitors: A Comparative Analysis Against PHA-767491]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679760#cross-reactivity-of-other-kinase-inhibitors-with-ddk-compared-to-pha-767491]

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